molecular formula C13H23N3O2 B2419524 ethyl 3-{[ethyl(propyl)amino]methyl}-1-methyl-1H-pyrazole-4-carboxylate CAS No. 1975118-98-9

ethyl 3-{[ethyl(propyl)amino]methyl}-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B2419524
CAS No.: 1975118-98-9
M. Wt: 253.346
InChI Key: CUJPPBZRJLPUIL-UHFFFAOYSA-N
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Description

ethyl 3-{[ethyl(propyl)amino]methyl}-1-methyl-1H-pyrazole-4-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with ethyl, propyl, and amino groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{[ethyl(propyl)amino]methyl}-1-methyl-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of ethyl isocyanate with N,N-dimethylpropane-1,3-diamine to form a urea intermediate, followed by dehydration to yield the desired product . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

ethyl 3-{[ethyl(propyl)amino]methyl}-1-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

ethyl 3-{[ethyl(propyl)amino]methyl}-1-methyl-1H-pyrazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-{[ethyl(propyl)amino]methyl}-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-[[ethyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylate
  • Ethyl 3-[[ethyl(butyl)amino]methyl]-1-methylpyrazole-4-carboxylate
  • Ethyl 3-[[ethyl(phenyl)amino]methyl]-1-methylpyrazole-4-carboxylate

Uniqueness

ethyl 3-{[ethyl(propyl)amino]methyl}-1-methyl-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

ethyl 3-[[ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O2/c1-5-8-16(6-2)10-12-11(9-15(4)14-12)13(17)18-7-3/h9H,5-8,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUJPPBZRJLPUIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC)CC1=NN(C=C1C(=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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